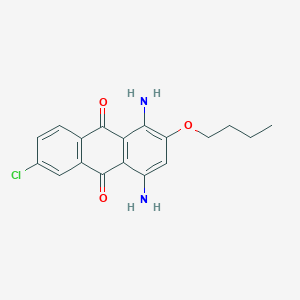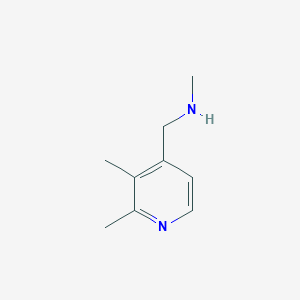
1-(2,3-Dimethylpyridin-4-yl)-N-methylmethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3-Dimethylpyridin-4-yl)-N-methylmethanamine is a nitrogen-containing heterocyclic compound It features a pyridine ring substituted with two methyl groups at positions 2 and 3, and an N-methylmethanamine group at position 4
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dimethylpyridin-4-yl)-N-methylmethanamine typically involves the following steps:
Starting Materials: The synthesis begins with 2,3-dimethylpyridine.
N-Methylation: The pyridine derivative undergoes N-methylation using formaldehyde and a reducing agent such as sodium cyanoborohydride.
Reaction Conditions: The reaction is usually carried out in an organic solvent like methanol or ethanol, under mild conditions to avoid over-reduction or side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can optimize reaction conditions and minimize human error.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2,3-Dimethylpyridin-4-yl)-N-methylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the methylamine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst in an ethanol solvent.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: The major product is often a pyridine N-oxide derivative.
Reduction: The major product is the corresponding amine.
Substitution: The major products are substituted amines.
Wissenschaftliche Forschungsanwendungen
1-(2,3-Dimethylpyridin-4-yl)-N-methylmethanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of 1-(2,3-Dimethylpyridin-4-yl)-N-methylmethanamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the activity of the target molecules. This interaction can modulate various biochemical pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dimethylpyridine: Lacks the N-methylmethanamine group, making it less versatile in certain applications.
N-Methylpyridin-4-amine: Similar structure but without the dimethyl substitution, affecting its chemical reactivity and biological activity.
4-Methylpyridine: A simpler structure with different electronic properties.
Uniqueness
1-(2,3-Dimethylpyridin-4-yl)-N-methylmethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C9H14N2 |
|---|---|
Molekulargewicht |
150.22 g/mol |
IUPAC-Name |
1-(2,3-dimethylpyridin-4-yl)-N-methylmethanamine |
InChI |
InChI=1S/C9H14N2/c1-7-8(2)11-5-4-9(7)6-10-3/h4-5,10H,6H2,1-3H3 |
InChI-Schlüssel |
QMJQFKKVSZNRFA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CN=C1C)CNC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


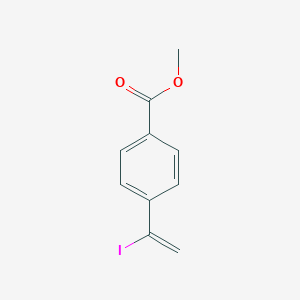
![4,7-Dichloro-1H-benzo[d]imidazol-2-amine](/img/structure/B13125371.png)
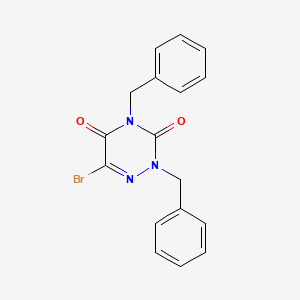
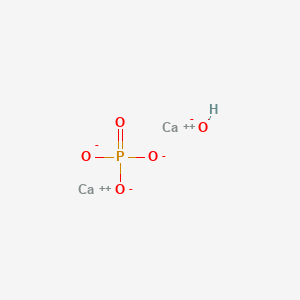
![9,10-Anthracenedione, 1,5-bis[(2-chloro-2-propenyl)oxy]-](/img/structure/B13125379.png)

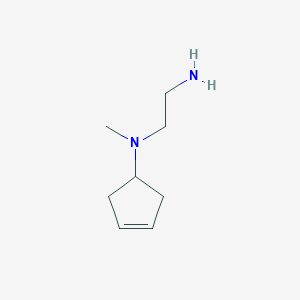

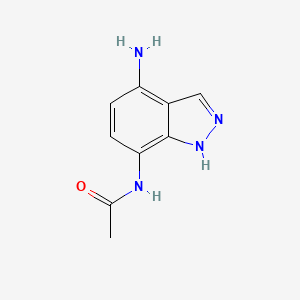
![5-Chloro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one](/img/structure/B13125420.png)
![5-Bromo-2-ethoxy-6-phenyl-[3,3'-bipyridin]-4(1H)-one](/img/structure/B13125421.png)
